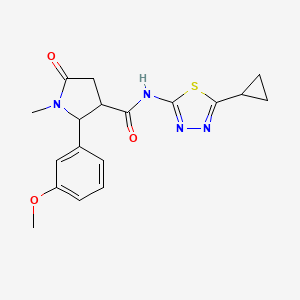

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a structurally complex molecule featuring a 5-oxopyrrolidine core linked to a 1,3,4-thiadiazole ring substituted with a cyclopropyl group. The 3-methoxyphenyl and methyl substituents on the pyrrolidine ring contribute to its unique electronic and steric profile, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity .

Properties

Molecular Formula |

C18H20N4O3S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H20N4O3S/c1-22-14(23)9-13(15(22)11-4-3-5-12(8-11)25-2)16(24)19-18-21-20-17(26-18)10-6-7-10/h3-5,8,10,13,15H,6-7,9H2,1-2H3,(H,19,21,24) |

InChI Key |

OQHIDEDYATXFGO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)NC2=NN=C(S2)C3CC3)C4=CC(=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of appropriate amines with α,β-unsaturated carbonyl compounds.

Coupling Reactions: The final compound can be obtained by coupling the thiadiazole and pyrrolidine intermediates using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation Products: Phenolic derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring and a pyrrolidine moiety, which are known to influence its interaction with biological targets. Its molecular formula is , and it has a molecular weight of approximately 299.35 g/mol . The presence of the cyclopropyl group is significant as it may enhance the compound's pharmacological properties.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide exhibit significant antimicrobial activity. The thiadiazole moiety is often associated with various pharmacological activities including anti-inflammatory and antitumor effects.

Anticancer Potential

Research indicates that this compound could serve as a lead in drug development targeting cancer cells. Its structural features may allow it to interact effectively with specific enzymes or receptors involved in tumor growth .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, which is crucial for developing drugs that target specific metabolic pathways in disease states. Interaction studies using techniques like molecular docking simulations can provide insights into its binding affinities to biological targets.

Case Studies and Research Findings

Research findings indicate that compounds similar to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide have been shown to possess diverse biological activities:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of thiadiazoles exhibited potent antimicrobial effects against various pathogens. The mechanism was attributed to their ability to disrupt bacterial cell walls.

Case Study 2: Anticancer Activity

In vitro assays revealed that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide would involve its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical reactions. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Observations:

Thiadiazole Substitution :

- The cyclopropyl group in the target compound (vs. isopropyl or cyclohexyl in analogs) introduces a smaller, strained ring system, which may improve metabolic resistance compared to bulkier substituents .

- Fluorine substitution in analogs (e.g., 4-fluorophenyl in ) enhances electronegativity and may influence binding interactions with hydrophobic enzyme pockets.

In contrast, fluorophenyl groups in analogs (e.g., ) increase polarity and may alter solubility profiles. The 1-methyl group on the pyrrolidine core reduces conformational flexibility, possibly enhancing selectivity by minimizing off-target interactions.

Molecular Weight and Lipophilicity :

- The target compound has a higher molecular weight (401.46 g/mol) compared to analogs , primarily due to the cyclopropyl and methoxyphenyl groups. This could marginally reduce aqueous solubility but improve membrane permeability.

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, insights can be extrapolated from related compounds:

- Enzyme Inhibition : Thiadiazole-containing carboxamides are frequently explored as kinase or protease inhibitors. The 3-methoxyphenyl group may compete with ATP-binding sites in kinases, similar to fluorophenyl analogs .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 362.5 g/mol. The structure features a thiadiazole ring, which is known for enhancing biological activity through improved membrane permeability and target interaction.

| Property | Value |

|---|---|

| Molecular Formula | C17H23N5O2S |

| Molecular Weight | 362.5 g/mol |

| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |

| InChI Key | XZIWSNIYQOPELJ-UHFFFAOYSA-N |

Synthesis

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring through reactions involving hydrazonoyl halides and potassium thiocyanate. Subsequent steps involve coupling reactions to form the oxopyrrolidine structure.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. For instance, a study demonstrated that compounds similar to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine showed significant cytotoxicity against A549 human lung adenocarcinoma cells when tested at a concentration of 100 µM for 24 hours. The viability post-treatment was measured using an MTT assay, revealing structure-dependent activity among different derivatives .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A related study highlighted that thiadiazole derivatives exhibited moderate to strong activity against various bacterial strains. Specifically, compounds with similar structural motifs demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus .

The mechanism through which N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide exerts its biological effects involves interaction with specific cellular targets and pathways. The thiadiazole moiety facilitates cellular uptake and enhances the compound's ability to interact with biological macromolecules .

Case Studies

- Anticancer Efficacy : In vitro studies on A549 cells revealed that compounds derived from the 5-oxopyrrolidine scaffold exhibited varied degrees of anticancer activity. Notably, modifications to the acetamide fragment significantly influenced their efficacy .

- Antimicrobial Testing : Compounds bearing the thiadiazole ring were evaluated against resistant bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.